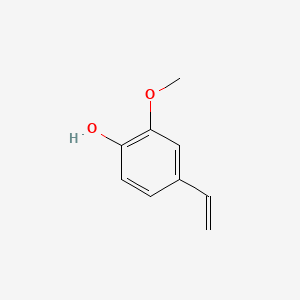

2-Methoxy-4-vinylphenol

説明

This compound is a natural product found in Anthemis aciphylla, Ligusticum sinense, and other organisms with data available.

Structure

3D Structure

特性

IUPAC Name |

4-ethenyl-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMSJEATGXXYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31853-85-7 | |

| Record name | Phenol, 4-ethenyl-2-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31853-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7052529 | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or pale straw oily liquid, powerful, spicy, clove-like roasted peanut odour | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.090-1.096 | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7786-61-0 | |

| Record name | 4-Vinylguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Vinylguaiacol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03514 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenol, 4-ethenyl-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-vinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-4-VINYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA069CTH0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-4-vinylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-vinylphenol: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-vinylphenol (B128420), also known as 4-vinylguaiacol, is an aromatic compound naturally occurring in a variety of sources, including buckwheat, coffee, and certain fermented products like wheat beers.[1] It is a significant contributor to the flavor and aroma profiles of these foods and beverages.[1][2] Beyond its role as a flavoring agent, this compound has garnered attention in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of this compound, with a focus on its anti-inflammatory mechanism of action.

Chemical Properties and Structure

This compound is a member of the guaiacol (B22219) class of phenols, where the hydrogen at the para-position to the hydroxyl group is substituted with a vinyl group.[5] Its chemical structure and key properties are summarized below.

Chemical Structure

Systematic Name: this compound Synonyms: 4-Vinylguaiacol, p-Vinylguaiacol, 4-Hydroxy-3-methoxystyrene[5] Molecular Formula: C₉H₁₀O₂[6] SMILES: COc1cc(C=C)ccc1O InChI: 1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3[6]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 150.17 g/mol | [5] |

| Appearance | Colorless to pale straw-colored oily liquid | [7] |

| Odor | Spicy, clove-like, peanut, wine-like, or curry | [1] |

| Melting Point | 9-10 °C | |

| Boiling Point | 224 °C at 1013 hPa | |

| Density | 1.11 g/cm³ at 14 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | [8] |

| Refractive Index | n20/D 1.582 (lit.) |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 7.19 (d, 2H, aromatic protons), 7.06–6.97 (m, 4H, aromatic protons), 6.69 (dd, 2H, -CH=), 5.72 (dd, 2H, =CH₂), 5.27 (d, 2H, =CH₂), 3.92 (s, 6H, -OCH₃).[9]

-

¹³C NMR (125 MHz, CDCl₃): δ 151.27, 139.89, 137.12, 136.25, 122.37, 118.97, 114.54, 110.26, 56.16.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A representative Attenuated Total Reflectance (ATR-IR) spectrum can be found in various spectral databases.[10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound typically shows a molecular ion peak at m/z 150, corresponding to its molecular weight. The fragmentation pattern provides further structural information.[11][12][13]

Experimental Protocols

Synthesis of this compound from Ferulic Acid

This compound can be synthesized from ferulic acid via decarboxylation. This transformation can be achieved through thermal or enzymatic methods.[14][15]

Methodology: Enzymatic Decarboxylation

-

Microorganism: Certain strains of yeast, such as Saccharomyces cerevisiae, possessing ferulic acid decarboxylase activity are commonly used.[1]

-

Culture Conditions: The yeast is cultured in a suitable medium containing ferulic acid as the substrate.

-

Incubation: The culture is incubated under controlled conditions of temperature and pH to allow for the enzymatic conversion of ferulic acid to this compound.

-

Extraction: After incubation, the product is extracted from the culture medium using an organic solvent (e.g., ethyl acetate).

-

Purification: The extracted compound is then purified using techniques such as column chromatography to yield pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS detector).[16]

-

Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[16]

Methodology:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (e.g., methanol, dichloromethane).

-

Injection: 1-2 µL of the sample is injected into the GC inlet in split or splitless mode.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 5 °C/min.[16]

-

Final hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed. Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).[7]

Evaluation of Anti-inflammatory Activity

Objective: To assess the anti-inflammatory effects of this compound in a cell-based assay.

Cell Line: RAW 264.7 murine macrophage cell line.[3][17]

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere of 5% CO₂.

-

Treatment:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound (e.g., 5-40 µM) for 1-2 hours.[17]

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[17]

-

-

Measurement of Inflammatory Mediators:

-

Western Blot Analysis for Protein Expression:

-

Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK1/2, and JNK.[3][17]

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-methoxy-4-vinyl phenol, 7786-61-0 [thegoodscentscompany.com]

- 3. Anti-inflammatory effect of this compound via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of this compound involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. This compound [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0013744) [hmdb.ca]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. ez.restek.com [ez.restek.com]

- 14. researchgate.net [researchgate.net]

- 15. lupinepublishers.com [lupinepublishers.com]

- 16. Bioactive Potential of this compound and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Natural Occurrence of 2-Methoxy-4-vinylphenol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-vinylphenol (B128420), also known as 4-vinylguaiacol, is a naturally occurring phenolic compound that contributes to the characteristic aromas of various plants and food products.[1] Its presence is of significant interest to the food and beverage industry for its flavor profile, often described as spicy, clove-like, or smoky.[2] Beyond its sensory attributes, this compound and its precursors are subjects of research for their potential biological activities and applications in drug development. This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, its biosynthetic pathways, and the analytical methodologies used for its quantification.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of plant species. It is a well-documented key aroma compound in buckwheat (Fagopyrum esculentum).[1][3] While its presence is widely reported, precise quantitative data across a broad spectrum of plants is not extensively compiled in publicly available literature. The concentration of this volatile compound can vary significantly based on the plant species, cultivar, growing conditions, and post-harvest processing.

One notable example of its quantification is in the context of fermented beverages derived from plants. In top-fermented wheat beers, where it is a crucial flavor component, concentrations of this compound can reach up to 2.418 mg/L.[4] This formation is a result of the decarboxylation of ferulic acid, a precursor abundant in wheat and other grains, by yeast during fermentation. While this example is from a fermented product, it underscores the potential for significant levels of this compound to be derived from plant-based materials.

Table 1: Quantitative Occurrence of this compound in Plant-Derived Products

| Plant/Product | Part/Type | Concentration | Analytical Method | Reference |

| Wheat Beer | Beverage | 2.418 mg/L | Not Specified | [4] |

| Buckwheat Groats | Seed | 1.6 ppm (of salicylaldehyde, a related aroma compound) | Capillary Electrophoresis | [5] |

Note: The table highlights the limited availability of direct quantitative data for this compound in raw plant materials in the reviewed literature. The value for buckwheat groats is for a related compound, indicating the complexity of aroma profiles.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a branch of the well-established phenylpropanoid pathway. This pathway is responsible for the synthesis of a wide array of secondary metabolites, including lignin, flavonoids, and other phenolic compounds.[5] The primary precursor for this pathway is the amino acid L-phenylalanine.

The key steps leading to the formation of this compound are:

-

Deamination of L-Phenylalanine: The pathway initiates with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .

-

Hydroxylation: Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H) .

-

Further Hydroxylation and Methylation: p-Coumaric acid undergoes further enzymatic transformations, including hydroxylation and methylation, to yield ferulic acid. This involves enzymes such as p-coumarate 3-hydroxylase (C3H) and caffeic acid O-methyltransferase (COMT) .

-

Decarboxylation of Ferulic Acid: The final step in the biosynthesis of this compound is the decarboxylation of ferulic acid. In microorganisms like yeast, this reaction is catalyzed by the enzyme ferulic acid decarboxylase (FDC) .[6] While the presence of a specific FDC in many plants is not as well-characterized as in microbes, the enzymatic potential for this conversion exists within the plant kingdom, often attributed to phenolic acid decarboxylases (PADs) .[7][8]

Experimental Protocols

The analysis of volatile compounds like this compound from complex plant matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.[9][10]

Protocol: Quantification of this compound in Buckwheat Flour by HS-SPME-GC-MS

This protocol is adapted from methodologies described for the analysis of volatile compounds in buckwheat.[9][10]

1. Sample Preparation:

-

Weigh 3.00 g of buckwheat flour into a 20 mL headspace vial.

-

Add a known concentration of an appropriate internal standard (e.g., 2-octanol, 20 µL of an 8.83 µg/mL solution) to the vial for quantification.[9]

-

Seal the vial immediately with a PTFE/silicone septum cap.

2. HS-SPME Procedure:

-

Fiber Selection and Conditioning: Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber. Condition the fiber prior to first use according to the manufacturer's instructions (e.g., at 250°C for 30 min in the GC injection port).[9]

-

Equilibration: Place the sealed vial in a heating block or autosampler incubator set at 60°C for 15 minutes to allow for the equilibration of volatiles in the headspace.[9]

-

Extraction: Expose the conditioned SPME fiber to the headspace of the heated vial for 60 minutes at 60°C.[9]

3. GC-MS Analysis:

-

Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port, heated to 250°C, for thermal desorption of the analytes for 1 minute in splitless mode.[9]

-

Gas Chromatography:

-

Column: Use a suitable capillary column, such as an SH-Rtx-Wax (30 m x 0.25 mm x 0.25 µm).[9]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 4 minutes.

-

Ramp 1: Increase to 100°C at a rate of 10°C/min.

-

Ramp 2: Increase to 200°C at a rate of 5°C/min.

-

Ramp 3: Increase to 230°C at a rate of 15°C/min, hold for 5 minutes.[9]

-

-

-

Mass Spectrometry:

4. Data Analysis and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard and with entries in a mass spectral library (e.g., NIST).

-

Quantify the concentration of this compound by comparing its peak area to the peak area of the internal standard, using a calibration curve prepared with known concentrations of the analyte.

Conclusion

This compound is a significant, naturally occurring volatile compound in a variety of plants, with buckwheat being a prominent example. Its biosynthesis follows the phenylpropanoid pathway, originating from L-phenylalanine and culminating in the decarboxylation of ferulic acid. While its presence is widely acknowledged, detailed quantitative data across different plant species remains an area for further research. The analytical methodology of HS-SPME-GC-MS provides a robust and sensitive approach for the extraction and quantification of this important aroma compound. A deeper understanding of the distribution and biosynthesis of this compound in the plant kingdom can open new avenues for its application in the food, fragrance, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on the Simultaneous Formation of Aroma-Active and Toxicologically Relevant Vinyl Aromatics from Free Phenolic Acids during Wheat Beer Brewing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Aroma Compounds in Buckwheat (Fagopyrum esculentum Moench) Groats, Flour, Bran, and Husk [cerealsgrains.org]

- 5. Salicylaldehyde is a characteristic aroma component of buckwheat groats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Analysis of characteristic aromas of buckwheat with different germplasm using gas chromatography–mass spectrometry combined with chemometrics and multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Microbial Synthesis of 4-Vinylguaiacol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylguaiacol (4-VG), a volatile phenolic compound with a characteristic clove-like aroma, is a valuable molecule in the food, beverage, and pharmaceutical industries. While chemical synthesis is a common route for its production, there is a growing demand for natural 4-VG, driving research into microbial biosynthesis. This technical guide provides an in-depth overview of the primary metabolic pathway for 4-VG production in microorganisms, focusing on the enzymatic conversion of ferulic acid. It includes a compilation of quantitative data from various microbial systems, detailed experimental protocols for key assays, and a visual representation of the biosynthetic pathway.

The Core Biosynthetic Pathway: Non-Oxidative Decarboxylation of Ferulic Acid

The principal route for the microbial biosynthesis of 4-vinylguaiacol is the non-oxidative decarboxylation of ferulic acid (FA).[1][2] This reaction is catalyzed by a specific enzyme known as ferulic acid decarboxylase (FAD) or phenolic acid decarboxylase (PAD).[3][4][5] This pathway is widespread among various microorganisms, including bacteria, yeasts, and fungi.[1][4] Ferulic acid, a hydroxycinnamic acid, is abundantly available in plant cell walls, making it a readily accessible and low-cost precursor for 4-VG production.[1][4]

The enzymatic reaction involves the removal of the carboxyl group from the propenoic acid side chain of ferulic acid, resulting in the formation of 4-vinylguaiacol and the release of carbon dioxide.[4] In some microorganisms, 4-VG is the final product, while in others, it can be further metabolized into other compounds such as 4-ethylguaiacol, acetovanillone, or vanillin (B372448).[1][6]

Quantitative Data on 4-Vinylguaiacol Production

The efficiency of 4-VG production varies significantly among different microorganisms and is influenced by factors such as substrate concentration, pH, and temperature. The following tables summarize key quantitative data from various studies.

Table 1: Ferulic Acid Conversion to 4-Vinylguaiacol by Different Microorganisms

| Microorganism | Substrate Concentration (FA) | Conversion Yield (%) | 4-VG Concentration | Reference |

| Enterobacter soli | 125 - 250 ppm | ~100% | Not specified | [3] |

| Enterobacter aerogenes | 125 - 500 ppm | ~72% | 550-600 ppm (from 1000 ppm FA) | [3] |

| Brucella intermedia TG 3.48 | 300 mg/L | 99.5% (within 12h) | Not specified | [4] |

| Bacillus cereus SAS-3006 | 2.5 mM | Not specified | 79.4 mg/L | [2] |

| Recombinant E. coli with PAD | 25 g/L | Not specified | 13.8 g/L | [7] |

Table 2: Properties of Ferulic Acid Decarboxylases (FAD/PAD)

| Enzyme Source | Molecular Mass (kDa) | Optimal pH | Optimal Temperature (°C) | Km for Ferulic Acid (mmol L-1) | Reference |

| Schizophyllum commune (ScoFAD) | 21 | 5.5 | 35 | 0.16 | [8][9] |

| Candida guilliermondii | 20 (monomer), 36 (dimer) | ~6.0 | 25 | Not specified | [10] |

| Bacillus atrophaeus | Not specified | Not specified | Not specified | Not specified | [7] |

| Enterobacter soli | Putative 168 amino acids | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 4-vinylguaiacol biosynthesis.

Ferulic Acid Decarboxylase Activity Assay

This protocol is adapted from studies on FAD from Brucella intermedia and Bacillus subtilis.[4][11]

Objective: To determine the enzymatic activity of ferulic acid decarboxylase in a whole-cell, cell-free extract, or purified enzyme preparation.

Materials:

-

Sodium phosphate (B84403) buffer (50 mM, pH 6.0)

-

Ferulic acid stock solution (e.g., 0.5 g/L in buffer)

-

Enzyme preparation (whole cells, cell lysate, or purified enzyme)

-

Dithiothreitol (DTT, 1 mM)

-

Ethanol (B145695) (96%)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube or a suitable reaction vessel. The mixture should consist of a 1:9 ratio of enzyme solution to substrate solution.

-

Add DTT to a final concentration of 1 mmol L−1.

-

The substrate is a 0.5 g L−1 solution of ferulic acid prepared in 50 mM sodium phosphate buffer (pH 6.0).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 5 minutes).

-

Stop the enzymatic reaction by adding ethanol (96%) in a 1:4 ratio (reaction mixture:ethanol).

-

Centrifuge the mixture to pellet any precipitate.

-

Analyze the supernatant for the reduction of ferulic acid and the formation of 4-vinylguaiacol using a spectrophotometer (monitoring absorbance at specific wavelengths for FA and 4-VG) or HPLC for more precise quantification.[11]

Calculation of Enzyme Activity: One unit (U) of enzyme activity is defined as the amount of enzyme required to produce one µmol of 4-vinylguaiacol per minute under the specified assay conditions.[4]

Whole-Cell Biotransformation of Ferulic Acid

This protocol outlines a general procedure for assessing the ability of a microorganism to convert ferulic acid to 4-vinylguaiacol.

Objective: To evaluate the in vivo conversion of ferulic acid to 4-vinylguaiacol by a specific microbial strain.

Materials:

-

Microbial culture of the strain of interest

-

Growth medium (e.g., Mineral Liquid Medium)

-

Ferulic acid stock solution

-

Incubator shaker

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical equipment (e.g., HPLC, GC-MS)

Procedure:

-

Inoculate the desired microorganism into a suitable liquid growth medium.

-

Grow the culture under optimal conditions (temperature, agitation) until it reaches a specific growth phase (e.g., mid-exponential phase).

-

Add ferulic acid to the culture to a final desired concentration (e.g., 300 mg/L).

-

Continue the incubation, taking samples at regular time intervals (e.g., every few hours).

-

For each sample, stop the microbial activity (e.g., by adding a solvent or rapidly changing the pH).

-

Extract the phenolic compounds from the culture medium using a suitable organic solvent.

-

Analyze the extracted samples by HPLC or GC-MS to quantify the concentrations of ferulic acid and 4-vinylguaiacol.

Alternative Metabolic Fates of Ferulic Acid

While non-oxidative decarboxylation is the direct route to 4-VG, it is important for researchers to be aware of other microbial metabolic pathways for ferulic acid, as these can lead to different end products and may compete with 4-VG synthesis.

One notable alternative is a CoA-dependent pathway observed in bacteria like Pseudomonas fluorescens.[12] In this pathway, ferulic acid is first activated to feruloyl-CoA, which is then converted to vanillin.[12] This pathway does not produce 4-vinylguaiacol as an intermediate.

Furthermore, as previously mentioned, 4-vinylguaiacol itself can be a metabolic intermediate. For instance, some yeasts can reduce 4-VG to 4-ethylguaiacol, a compound that contributes to the aroma of certain beverages.[6][13]

Conclusion

The microbial biosynthesis of 4-vinylguaiacol via the decarboxylation of ferulic acid presents a promising and sustainable alternative to chemical synthesis. A thorough understanding of the key enzyme, ferulic acid decarboxylase, and the optimal conditions for its activity in different microbial hosts is crucial for developing efficient bioproduction processes. This guide provides a foundational understanding of the core biosynthetic pathway, summarizes key quantitative data, and offers detailed experimental protocols to aid researchers in this field. Further research into enzyme engineering and metabolic engineering of microbial strains holds the potential to significantly enhance the yields and titers of naturally produced 4-vinylguaiacol.

References

- 1. Transformation of ferulic acid to 4-vinyl guaiacol as a major metabolite: a microbial approach - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Enhancing volatile phenol concentrations in wine by expressing various phenolic acid decarboxylase genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus [frontiersin.org]

- 8. Generation of 4-vinylguaiacol through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioconversion of ferulic acid to 4-vinylguaiacol and 4-ethylguaiacol and of 4-vinylguaiacol to 4-ethylguaiacol by halotolerant yeasts belonging to the genus Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Methoxy-4-vinylphenol: A Technical Guide

Introduction

2-Methoxy-4-vinylphenol (B128420), also known as 4-vinylguaiacol, is a naturally occurring phenolic compound found in a variety of essential oils and is a significant contributor to the aroma of many foods and beverages, including beer and roasted coffee. Its chemical structure, featuring a vinyl group, a hydroxyl group, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a valuable precursor for the synthesis of polymers and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | d | 2H | Aromatic protons |

| 6.88–6.72 | m | 4H | Aromatic protons |

| 5.96 | - | 2H | -CH= |

| 5.19–5.01 | m | 4H | =CH₂ |

| 3.88 | s | 6H | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.00 | C-O |

| 150.52 | C-O |

| 139.59 | Aromatic C |

| 137.77 | Aromatic C |

| 137.33 | -CH= |

| 121.98 | Aromatic C |

| 120.32 | Aromatic C |

| 116.15 | =CH₂ |

| 113.24 | Aromatic C |

| 55.89 | -OCH₃ |

| 39.30 | - |

Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is typically plotted as transmittance versus wavenumber.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description |

| 3400-3600 | O-H stretch (phenolic) |

| 3000-3100 | C-H stretch (aromatic and vinyl) |

| 2850-3000 | C-H stretch (methyl) |

| 1600-1650 | C=C stretch (vinyl) |

| 1450-1600 | C=C stretch (aromatic) |

| 1200-1300 | C-O stretch (aryl ether) |

| 900-1000 | =C-H bend (vinyl) |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, ATR). The provided data is a general representation of the expected absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 135 | ~50 | [M-CH₃]⁺ |

| 107 | ~30 | [M-C₂H₃O]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Source: NIST Mass Spectrometry Data Center[2]

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. Ensure the solution is homogeneous and free of any particulate matter.

-

For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

-

-

Data Acquisition:

-

The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[1]

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is employed to simplify the spectrum.

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

The free induction decay (FID) is acquired and then Fourier transformed to obtain the spectrum.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

For solid samples, apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Mass Spectrometry (Electron Ionization - GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

MS Analysis (Electron Ionization):

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions (the molecular ion and various fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to 4-Vinylguaiacol: Physicochemical Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylguaiacol (4-VG), systematically named 2-methoxy-4-vinylphenol (B128420), is a phenolic compound of significant interest across various scientific disciplines, including food science, polymer chemistry, and pharmacology. It is a key aroma compound found in numerous foods and beverages, such as beer, coffee, and roasted peanuts, imparting a characteristic spicy, clove-like aroma.[1][2] Beyond its sensory attributes, 4-vinylguaiacol is recognized for its diverse biological activities and its potential as a bio-based monomer for polymer synthesis. This technical guide provides an in-depth overview of the physical and chemical characteristics of 4-vinylguaiacol, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological signaling pathways.

Physicochemical Characteristics

4-Vinylguaiacol is a colorless to pale straw-colored oily liquid at room temperature.[1][3] Its core structure consists of a guaiacol (B22219) moiety with a vinyl group substituent at the para-position relative to the hydroxyl group. This structure confers its characteristic reactivity and aromatic properties.

Table 1: Physical and Chemical Properties of 4-Vinylguaiacol

| Property | Value | References |

| Molecular Formula | C₉H₁₀O₂ | [1][4][5] |

| Molecular Weight | 150.17 g/mol | [3][6] |

| CAS Number | 7786-61-0 | [4][7][8] |

| Appearance | Colorless to pale yellow oily liquid | [1][3] |

| Odor | Powerful, spicy, clove-like, roasted peanut | [1][3] |

| Boiling Point | 224 °C at 760 mmHg | [4][6][8] |

| 100 °C at 5.00 mmHg | [9] | |

| Melting Point | 9-10 °C | [8] |

| 25-29 °C | [2][6] | |

| Density | 1.090-1.096 g/mL | [3] |

| 1.11 g/mL at 25 °C | [6] | |

| Refractive Index | 1.534-1.538 | [3] |

| 1.582 | [6] | |

| Flash Point | > 230 °F (> 110 °C) | [6][9] |

| Solubility | Insoluble in water; soluble in oils and ethanol. | [2][3] |

| Stability | Stable under normal conditions. Aromatic compounds may color over time or in an alkaline medium. | [4][10] |

| Reactivity | Avoid strong oxidizing agents, strong acids, and strong alkalis. | [2] |

Table 2: Spectroscopic Data for 4-Vinylguaiacol

| Spectroscopic Technique | Key Data | References |

| ¹H NMR | δ 3.91 (s, 3H, -OCH₃), 5.12 (d, 1H), 5.58 (d, 1H), 5.61 (s, 1H, -OH), 6.63 (dd, 1H), 6.88 (m, 3H, Ar-H) | [11] |

| Mass Spectrometry (GC-MS) | m/z 150 (M+), 135, 107 | [3][8] |

| Infrared (IR) Spectroscopy | Data available in the NIST WebBook. | [12] |

| UV Absorption | λmax at 212, 266 nm |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of 4-vinylguaiacol, providing a practical guide for laboratory applications.

Synthesis of 4-Vinylguaiacol

4-Vinylguaiacol can be synthesized through both chemical and biotechnological routes.

This method involves the conversion of the aldehyde group of vanillin (B372448) to a vinyl group.

Protocol:

-

Preparation of the Phosphonium (B103445) Salt:

-

In a round-bottom flask, dissolve triphenylphosphine (B44618) in a suitable solvent such as toluene.

-

Add an equimolar amount of a methyl halide (e.g., methyl iodide) to the solution.

-

Stir the mixture at room temperature. The phosphonium salt will precipitate out of the solution.

-

Filter the precipitate, wash with a non-polar solvent like hexane (B92381), and dry under vacuum.

-

-

Formation of the Ylide:

-

Suspend the dried phosphonium salt in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add a strong base, such as n-butyllithium or sodium hydride, to the suspension while stirring. The formation of the ylide is often indicated by a color change.

-

-

Wittig Reaction:

-

Dissolve vanillin in the same anhydrous solvent and add it dropwise to the ylide solution at low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate (B1210297).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.[3]

-

This environmentally friendly method utilizes microorganisms or their enzymes to decarboxylate ferulic acid.

Protocol using Volvariella volvacea: [2]

-

Fungal Culture Preparation:

-

Grow the mycelium of Volvariella volvacea on potato dextrose agar (B569324) (PDA) plates at ambient temperature for 7 days.

-

Inoculate a basal medium in flasks with mycelial discs.

-

Incubate at 30°C with shaking (200 rpm) for 48 hours.

-

-

Bioconversion:

-

Add ferulic acid to the fungal culture to a final concentration of 1 mM.

-

Continue incubation at 30°C and 200 rpm.

-

Collect samples periodically over 120 hours.

-

-

Sample Preparation for Analysis:

-

Filter the fermented broth through Whatman No. 1 filter paper.

-

Dilute the filtrate with an equal volume of HPLC-grade methanol.

-

Filter the sample through a 0.2 µm membrane filter before HPLC analysis.

-

Purification of 4-Vinylguaiacol

Protocol: [3]

-

Column Preparation:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

-

Sample Loading:

-

Dissolve the crude 4-vinylguaiacol in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing pure 4-vinylguaiacol.

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 4-vinylguaiacol.

-

For solid 4-vinylguaiacol (at lower temperatures), recrystallization can be an effective purification method.

Protocol:

-

Solvent Selection:

-

Test the solubility of 4-vinylguaiacol in various solvents at room temperature and at their boiling points to find a suitable solvent in which it is soluble when hot but sparingly soluble when cold.

-

-

Dissolution:

-

Dissolve the impure 4-vinylguaiacol in a minimal amount of the hot solvent.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals to remove any residual solvent.

-

Analytical Methods

Accurate quantification of 4-vinylguaiacol is crucial for quality control and research purposes.

Protocol for Analysis in Fermented Beverages:

-

HPLC System: LC-10AT HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with methanol/ultrapure water/phosphoric acid (400/590/10, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Filter the sample through a 0.45 µm membrane filter.

Protocol for Analysis in Beer:

-

Extraction:

-

Extract the beer sample with Freon 11.

-

Evaporate the solvent to concentrate the extract.

-

-

Derivatization:

-

Dissolve the residue in benzene.

-

Add triethylamine (B128534) and heptafluorobutyric anhydride (B1165640) (HFBA) to form the heptafluorobutyrate derivative.

-

-

GC-MS Analysis:

-

GC System: Varian-3700 gas chromatograph with a 63Ni electron-capture detector.

-

Column: 3.6 m x 2 mm glass column packed with 5% SE-30 on Chromosorb W (HP) mesh 80/100.

-

Temperatures:

-

Injector: 200°C

-

Detector: 250°C

-

Oven: 8 min at 100°C, then ramp to 140°C at 10°C/min, hold for 12 min.

-

-

Carrier Gas: Nitrogen at 30 mL/min.

-

Mandatory Visualizations

Experimental Workflow: Biocatalytic Synthesis and Analysis of 4-Vinylguaiacol

Caption: Workflow for the bioproduction and analysis of 4-vinylguaiacol.

Biological Activities and Signaling Pathways

4-Vinylguaiacol, a metabolite of ferulic acid, has demonstrated significant biological activities, particularly in the context of cancer and inflammation.[6]

Anticancer Effects: Apoptosis and Cell Cycle Arrest

Studies have shown that 4-vinylguaiacol exhibits potent antiproliferative effects against human colorectal cancer cells, including chemo-resistant cell lines.[4][7] Its anticancer activity is mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

Caption: 4-Vinylguaiacol's anticancer mechanism.

Anti-inflammatory Effects: Modulation of NF-κB and MAPK Signaling

4-Vinylguaiacol has been shown to possess anti-inflammatory properties by suppressing key signaling pathways involved in the inflammatory response. It inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are crucial regulators of pro-inflammatory gene expression.

Caption: 4-Vinylguaiacol's anti-inflammatory signaling.

Conclusion

4-Vinylguaiacol is a multifaceted compound with important implications in both industrial and biomedical research. Its well-defined physicochemical properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for its application. The elucidation of its biological activities, particularly its anticancer and anti-inflammatory effects through the modulation of key signaling pathways, opens promising avenues for future drug development and therapeutic strategies. This guide serves as a comprehensive resource for professionals seeking to explore the scientific and practical aspects of 4-vinylguaiacol.

References

- 1. CN108640822B - Preparation method of 4-vinyl guaiacol and 4-vinyl guaiacol - Google Patents [patents.google.com]

- 2. thaiscience.info [thaiscience.info]

- 3. mdpi.com [mdpi.com]

- 4. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel PI3K/AKT targeting anti-angiogenic activities of 4-vinylphenol, a new therapeutic potential of a well-known styrene metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Anti-inflammatory effect of this compound via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2-Methoxy-4-vinylphenol

An In-depth Technical Guide to 2-Methoxy-4-vinylphenol (B128420): Discovery, History, and Core Technical Data

Executive Summary

This compound (MVP), also known as 4-vinylguaiacol, is a naturally occurring aromatic compound of significant interest to the flavor, fragrance, pharmaceutical, and polymer industries. Initially identified as a key contributor to the characteristic aromas of various foods and beverages, its origins are primarily traced to the microbial decarboxylation of ferulic acid, a common constituent of plant cell walls. This technical guide provides a comprehensive overview of the discovery and history of MVP, its natural occurrence and biosynthesis, established methods for its chemical synthesis, and its key physicochemical and biological properties. Detailed experimental protocols and structured data tables are presented to support researchers, scientists, and drug development professionals in their work with this versatile molecule.

Introduction

This compound (C₉H₁₀O₂) is a substituted phenol (B47542) that imparts spicy, clove-like, and sometimes smoky or medicinal aromas.[1] Its presence is a defining characteristic in many fermented products, including certain beers, wines, and soy sauce.[2][3] Beyond its role as a flavor and fragrance compound, MVP has garnered attention for its diverse biological activities and its potential as a bio-based monomer for polymer synthesis.[4][5] This guide delves into the core technical aspects of MVP, from its historical identification to its modern applications.

Discovery and History

The definitive first synthesis or isolation of this compound is not clearly documented in a single seminal publication. Its history is intrinsically linked to the study of natural products and the chemical investigation of flavors and aromas that began in the 19th and early 20th centuries. The parent compound, guaiacol, was first isolated in 1826 from wood creosote.[6] The discovery of MVP likely emerged from the analytical characterization of essential oils and fermented beverages where it is naturally present.

The scientific understanding of MVP's origin significantly advanced with the study of ferulic acid metabolism in microorganisms. It was observed that certain yeasts and bacteria could transform ferulic acid, a widespread phenolic acid in plants, into 4-vinylguaiacol.[1][2] This discovery was pivotal in explaining the characteristic clove-like flavor of German-style wheat beers, which is produced by specific strains of Saccharomyces cerevisiae.[1]

The development of modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), in the mid-20th century, was instrumental in definitively identifying and quantifying MVP in a wide array of natural sources.[7] This solidified its importance in food chemistry and paved the way for more targeted research into its synthesis and properties. While early chemical syntheses of related vinylphenols were explored, the efficient and specific synthesis of MVP has been a more recent focus, largely driven by the demand for nature-identical flavor compounds and bio-based chemical feedstocks.[8][9]

Natural Occurrence and Biosynthesis

This compound is found in a variety of natural sources, often as a product of microbial activity. It is a well-known constituent of:

-

Fermented Beverages: Notably present in German-style wheat beers (Weissbier), some Belgian ales, and certain wines, where it is produced by yeast.[1][3]

-

Foods: It contributes to the aroma of buckwheat, roasted coffee, and some soy sauces.[2]

-

Essential Oils: Found in the essential oils of plants such as clove, nutmeg, and cinnamon, though often in smaller quantities compared to other aromatic compounds.[6]

The primary biosynthetic pathway for MVP in microorganisms is the enzymatic decarboxylation of ferulic acid. This process is catalyzed by the enzyme ferulic acid decarboxylase (FDC).[10]

Caption: Biosynthesis of this compound from Ferulic Acid.

Chemical Synthesis

Several chemical synthesis routes for this compound have been developed. A common laboratory-scale synthesis involves the decarboxylation of ferulic acid. Other methods start from more readily available precursors like vanillin (B372448).

Synthesis from Ferulic Acid

The thermal or catalyzed decarboxylation of ferulic acid is a straightforward method for producing MVP.[9]

Caption: Chemical Synthesis of this compound from Ferulic Acid.

Synthesis from Vanillin

MVP can also be synthesized from vanillin through a Knoevenagel condensation with malonic acid, followed by decarboxylation.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₀O₂ |

| Molar Mass | 150.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Spicy, clove-like, smoky, medicinal |

| Boiling Point | 269.35 °C |

| Flash Point | 113 °C |

| CAS Number | 7786-61-0 |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and oils |

Analytical Characterization

The identification and quantification of this compound are typically performed using chromatographic and spectroscopic methods.

| Technique | Typical Observations |

| Gas Chromatography (GC) | Retention time is dependent on the column and temperature program. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 150. Key fragment ions at m/z 135, 107, and 77. |

| ¹H-NMR (Proton NMR) | Signals corresponding to the vinyl protons (δ ~5.1-6.7 ppm), aromatic protons (δ ~6.8-7.0 ppm), methoxy (B1213986) protons (δ ~3.9 ppm), and the phenolic proton (variable, often around 5.6 ppm).[7] |

| ¹³C-NMR (Carbon NMR) | Signals for the vinyl carbons, aromatic carbons (including those bonded to oxygen), and the methoxy carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aromatic and vinyl), C=C stretches (aromatic and vinyl), and C-O stretches. |

| Ultraviolet (UV) Spectroscopy | Absorption maxima around 212 and 266 nm. |

Experimental Protocols

Laboratory Synthesis of this compound from Ferulic Acid

Objective: To synthesize this compound via the thermal decarboxylation of ferulic acid.

Materials:

-

trans-Ferulic acid

-

N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Dissolve ferulic acid in DMF in a round-bottom flask.

-

Heat the solution to reflux under a nitrogen atmosphere for several hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Extraction and Identification from a Natural Source (e.g., Wheat Beer)

Objective: To extract and identify this compound from a commercial wheat beer.

Materials:

-

Wheat beer

-

Dichloromethane or diethyl ether

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Degas the beer by stirring or sonication.

-

Perform a liquid-liquid extraction of the beer with dichloromethane or diethyl ether.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Carefully concentrate the extract to a small volume.

-

Analyze the extract by GC-MS.

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

Biological Activities and Applications

This compound exhibits a range of biological activities and has several industrial applications.

Caption: Applications of this compound.

-

Flavor and Fragrance: Widely used as a flavoring agent in foods and beverages and as a fragrance component in perfumes and cosmetics.[1][2]

-

Pharmaceuticals: It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.[11]

-

Polymer Chemistry: MVP is a promising bio-based monomer for the synthesis of specialty polymers.[4][5]

-

Agrochemicals: It acts as a semiochemical (pheromone) for certain insects, such as the red palm weevil.[2]

Conclusion

This compound is a molecule with a rich history rooted in the study of natural products and flavors. While its initial discovery is not pinpointed to a single event, its importance has grown with our ability to detect, synthesize, and characterize it. Today, it stands as a significant compound at the intersection of food science, biotechnology, and green chemistry. This guide has provided a foundational understanding of its discovery, synthesis, and key technical data to aid in its further study and application.

References

- 1. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Guaiacol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. Generation of 4-vinylguaiacol through a novel high-affinity ferulic acid decarboxylase to obtain smoke flavours without carcinogenic contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus [frontiersin.org]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Products of 2-Methoxy-4-vinylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability and degradation profile of 2-Methoxy-4-vinylphenol (also known as 4-vinylguaiacol), a significant compound in various industrial and research applications. Understanding its behavior under thermal stress is critical for ensuring product quality, safety, and efficacy in the pharmaceutical, food, and polymer industries. This document compiles available data on its thermal decomposition, outlines key experimental methodologies, and presents a proposed degradation pathway.

Thermal Stability Analysis

The thermal stability of this compound is a crucial parameter for its handling, storage, and application in processes involving elevated temperatures. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the pure monomer are not extensively available in public literature, valuable insights can be drawn from studies on its derivatives and polymers.

Thermogravimetric analysis of thioether derivatives of 4-vinylguaiacol has shown onset decomposition temperatures ranging from 207°C to 238°C, indicating good thermal stability of these modified forms.[1] For poly(4-vinylguaiacol), a decomposition temperature (Td,5% representing 5% weight loss) of 202°C has been reported. This suggests that the monomeric form likely possesses a thermal stability within or below this range. Further analysis of various polymers derived from this compound indicates high decomposition temperatures (Td,5%) exceeding 317°C, highlighting the increased stability upon polymerization.

Table 1: Thermal Stability Data for this compound and its Derivatives

| Compound/Polymer | Analysis Method | Key Findings |

| Thioether derivatives of 4-vinylguaiacol | TGA | Onset decomposition temperatures: 207-238°C[1] |

| Poly(4-vinylguaiacol) | TGA | 5% weight loss (Td,5%): 202°C |

Thermal Degradation Products

Upon exposure to high temperatures, this compound undergoes decomposition, yielding a range of smaller molecules. The identification and quantification of these degradation products are essential for understanding the degradation mechanism and for safety assessment. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the primary technique for such analysis.

Table 2: Potential Thermal Degradation Products of this compound

| Degradation Product | Chemical Formula | Method of Identification (Proposed) |

| Phenol | C₆H₅OH | Py-GC-MS |

| Cyclopentadienone | C₅H₄O | Py-GC-MS |

| Vinylacetylene | C₄H₄ | Py-GC-MS |

| Acetylene | C₂H₂ | Py-GC-MS |

| Vanillin | C₈H₈O₃ | Py-GC-MS |

| Acetovanillone | C₉H₁₀O₃ | Py-GC-MS |

| Carbon Monoxide | CO | Evolved Gas Analysis |

| Carbon Dioxide | CO₂ | Evolved Gas Analysis |

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducible and accurate assessment of the thermal properties of this compound. The following sections outline standardized methodologies for TGA, DSC, and Py-GC-MS analysis, which can be adapted for the specific investigation of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum weight loss, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10°C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to thermal events. The peak onset temperature, peak maximum, and the area under the peak (enthalpy change) are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify and quantify the volatile and semi-volatile products formed during the thermal degradation of this compound.

Instrumentation: A pyrolyzer directly coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

Sample Preparation: A microgram-scale amount of this compound is placed in a pyrolysis sample tube or cup.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300°C, 600°C, 900°C) in an inert atmosphere (e.g., helium).[5]

-

Chromatographic Separation: The resulting pyrolysis products are swept into the GC column by the carrier gas. The GC oven temperature is programmed to separate the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase. A typical program might start at 50°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 20 minutes.[5]

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they are ionized (typically by electron impact) and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured.

-

Data Analysis: The resulting mass spectra are used to identify the chemical structure of each degradation product by comparison with spectral libraries (e.g., NIST). The peak areas in the gas chromatogram can be used for the semi-quantitative or quantitative analysis of the degradation products.

Proposed Degradation Pathway and Workflow Visualization

The thermal degradation of this compound is proposed to proceed through a free-radical mechanism. The following diagrams illustrate the proposed chemical degradation pathway and the general experimental workflow for its analysis.

Caption: Proposed thermal degradation pathway of this compound.

Caption: General experimental workflow for thermal analysis.

Conclusion

This technical guide has synthesized the available information on the thermal stability and degradation products of this compound. While direct quantitative data for the pure monomer is limited, analysis of its derivatives and related compounds provides a strong foundation for understanding its thermal behavior. The provided experimental protocols offer a standardized approach for researchers to conduct their own detailed investigations. Further studies focusing on the quantitative analysis of degradation products at various temperatures are recommended to build a more comprehensive profile of this important compound.

References

The Solubility Profile of 2-Methoxy-4-vinylphenol: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 2-Methoxy-4-vinylphenol (B128420) in various organic solvents, providing researchers, scientists, and drug development professionals with essential data and standardized experimental protocols.

Introduction

This compound, also known as 4-vinylguaiacol, is a naturally occurring organic compound found in a variety of sources, including buckwheat, beer, and coffee. It is a significant contributor to the aroma and flavor profiles of many food products. In the pharmaceutical and chemical industries, understanding its solubility in different organic solvents is crucial for a wide range of applications, from reaction chemistry and purification processes to formulation development and analytical method design. This technical guide provides a comprehensive overview of the solubility of this compound, supported by available data and detailed experimental methodologies for its determination.

Solubility Profile of this compound

This compound exhibits a diverse solubility profile owing to its molecular structure, which includes a polar hydroxyl group, a moderately polar methoxy (B1213986) group, and a nonpolar vinyl-substituted benzene (B151609) ring. This amphiphilic nature dictates its interaction with various organic solvents.

While specific quantitative solubility data for this compound is not extensively available in published literature, a general understanding of its solubility can be inferred from its physicochemical properties and data from structurally similar compounds such as guaiacol, eugenol, and 4-vinylphenol (B1222589).

Qualitative Solubility Summary:

-

High Solubility: Generally soluble in polar organic solvents such as short-chain alcohols (methanol, ethanol) and acetone.

-

Moderate to High Solubility: Expected to be soluble in other polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and in less polar solvents such as chloroform (B151607) and diethyl ether.

-

Slight Solubility: Shows limited solubility in nonpolar solvents like hexane.

-

Insoluble/Slightly Soluble in Water: The presence of the vinylphenol group imparts significant nonpolar character, leading to low water solubility. One source predicts a water solubility of 7.42 g/L.

For practical applications, the following table summarizes the available quantitative solubility data for this compound and its structural analogs. It is important to note that the data for guaiacol, eugenol, and 4-vinylphenol should be considered as estimations for the solubility of this compound and may be used for initial solvent screening.

Table 1: Quantitative Solubility Data of this compound and Structurally Similar Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Methanol | Not Specified | Slightly Soluble |

| Ethyl Acetate | Not Specified | Slightly Soluble | |

| Chloroform | Not Specified | Slightly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | |